2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the second position and a hydrazinyl group at the third position on the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline typically involves the reaction of 2-chloroquinoxaline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound. Microwave-assisted synthesis, in particular, has gained popularity due to its ability to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the chloro group.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can have enhanced biological activities and applications .
Scientific Research Applications
2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Quinoxaline derivatives are being explored for their anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline involves its interaction with various molecular targets and pathways. The hydrazinyl group can form hydrogen bonds with biological targets, enhancing its binding affinity. The chloro group can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoxaline: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
3-Hydrazinylquinoxaline: Lacks the chloro group, affecting its binding affinity and biological activity.
2,3-Dichloroquinoxaline: Contains two chloro groups, which can lead to different reactivity and biological properties.
Uniqueness
2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline is unique due to the presence of both chloro and hydrazinyl groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H9ClN4 |
---|---|
Molecular Weight |
196.64 g/mol |
IUPAC Name |
(3-chloro-1,4-dihydroquinoxalin-2-yl)hydrazine |
InChI |
InChI=1S/C8H9ClN4/c9-7-8(13-10)12-6-4-2-1-3-5(6)11-7/h1-4,11-13H,10H2 |
InChI Key |
NKYITNJDCDRZEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=C(N2)Cl)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.